molecular formula C16H24N4P2 B1512392 (-)-Esphos ligand

(-)-Esphos ligand

Cat. No.: B1512392
M. Wt: 334.34 g/mol
InChI Key: XOKWQYDPURQVJL-KAJWEHKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The (-)-Esphos Ligand (CAS 254990-08-4) is a chiral monodentate phosphine with the molecular formula C 16 H 24 N 4 P 2 and a molecular weight of 334.34 g/mol . While detailed application data for the specific (-)-enantiomer is limited in public literature, its structural similarity to other privileged phosphine ligands suggests significant potential in asymmetric catalysis. Chiral ligands are crucial in transition-metal catalysis for creating enantiomerically enriched molecules, a cornerstone of modern synthetic chemistry, particularly in pharmaceutical research . For instance, related sulfonated chiral SPhos ligands have demonstrated high effectiveness in benchmark palladium-catalyzed asymmetric allylic alkylation reactions, where the steric bulk around the ligand's coordinating group is a key factor in achieving high enantioselectivity . The exploration of new ligand classes like (-)-Esphos remains vital for advancing the field of asymmetric synthesis by providing new tools to control stereochemistry in C-C and C-X bond-forming reactions . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N4P2

Molecular Weight

334.34 g/mol

IUPAC Name

(3aS)-1-[2-[(3aS)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphol-1-yl]phenyl]-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphole

InChI

InChI=1S/C16H24N4P2/c1-2-8-16(22-18-12-14-6-4-10-20(14)22)15(7-1)21-17-11-13-5-3-9-19(13)21/h1-2,7-8,13-14,17-18H,3-6,9-12H2/t13-,14-,21?,22?/m0/s1

InChI Key

XOKWQYDPURQVJL-KAJWEHKCSA-N

Isomeric SMILES

C1C[C@H]2CNP(N2C1)C3=CC=CC=C3P4NC[C@H]5N4CCC5

Canonical SMILES

C1CC2CNP(N2C1)C3=CC=CC=C3P4NCC5N4CCC5

Origin of Product

United States

Synthesis Methodologies of Esphos Ligand and Its Derivatives

Historical Development of Esphos Ligand Synthetic Pathways

The development of phosphorus ligands has been a cornerstone in the advancement of transition-metal catalysis. tcichemicals.com Initially, simple triarylphosphine ligands were predominantly used. nih.gov However, the quest for more efficient and selective catalysts led to the design of sterically bulky and electron-rich ligands. nih.govwikipedia.org The Esphos ligand system, including SEMI-ESPHOS and ESPHOS, was introduced by Wills and coworkers as a novel family of mono- and bidentate diazaphospholidine ligands for asymmetric catalysis. researchgate.netacs.org These ligands are synthesized from readily available chiral amines. researchgate.net The synthesis of such chiral aminophosphines has been an area of interest due to the potential for creating new structural diversity and catalytic activities. researchgate.net The development of these ligands was a significant step forward, particularly in the rhodium-catalyzed asymmetric hydroformylation of substrates like vinyl acetate (B1210297), where high enantioselectivities were achieved. researchgate.net

Enantioselective Synthetic Routes to (-)-Esphos

The enantioselective synthesis of (-)-Esphos is crucial for its application in asymmetric catalysis, where the chirality of the ligand dictates the stereochemical outcome of the reaction.

A primary strategy for the synthesis of chiral aminophosphines like (-)-Esphos involves the use of enantiopure amine building blocks. researchgate.netmdpi.com Chiral amines are widely available and can be derived from natural sources such as L-glutamic acid. rsc.org For instance, (S)-2-(anilinomethyl)pyrrolidine, a key precursor for diazaphospholidines, is commercially available and can be readily prepared. rsc.org The synthesis of chiral aminophosphines with the general formula Ph2PN(R)(CH2)nN(R)PPh2 has been accomplished by reacting ClPPh2 with the corresponding enantiopure amines. researchgate.net This approach leverages the pre-existing chirality of the amine to induce the desired stereochemistry in the final ligand. The use of enantiopure diamines is a common method for preparing diazaphospholidines, where two leaving groups on a phosphorus precursor are displaced by the chiral diamine. rsc.org

The formation of the phosphorus-nitrogen (P-N) bond is a critical step in the construction of aminophosphine (B1255530) ligands like (-)-Esphos. wikipedia.orgresearchgate.net This bond is typically formed through the reaction of a halophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), with a primary or secondary amine. researchgate.netwikipedia.org The reaction between Ph2PCl and a secondary amine, for example, yields the aminophosphine and a hydrohalide salt of the amine. wikipedia.org In the synthesis of diazaphospholidines, the displacement of two leaving groups, often chloride or dimethylamino groups, from a phosphorus center by a chiral 1,2-diamine is a key strategy. rsc.org The reactivity in these reactions can be influenced by the nature of the amine and the phosphorus halide. For instance, the amination of phosphorus trihalides occurs sequentially, and the selectivity for monosubstitution can be improved by using bulky amines. wikipedia.org

The reaction between phosphorus chlorides and amines is a fundamental method for synthesizing aminophosphines. wikipedia.org For example, diphenylphosphinic chloride (Ph2PCl) reacts with primary or secondary amines to form aminophosphines. wikipedia.org The stoichiometry of the reaction is important; typically, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the hydrogen chloride formed during the reaction. wikipedia.org

The synthesis of trisaminophosphines can be achieved by treating phosphorus trichloride (B1173362) (PCl3) with secondary amines. wikipedia.org The reaction proceeds in a stepwise manner, and with each substitution, the subsequent amination becomes slower. wikipedia.org This allows for the isolation of intermediate aminophosphine chlorides, such as dimethylaminophosphorus dichloride (Me2NPCl2) and bis(dimethylamino)phosphorus chloride ((Me2N)2PCl). wikipedia.org The synthesis of the Esphos ligand often involves the reaction of a phosphorus precursor with a chiral diamine, leading to the formation of the diazaphospholidine ring system. rsc.org

Table 1: Reactions of Phosphorus Chlorides with Amines
Phosphorus ChlorideAmineProductReference
Ph2PCl2 HNEt2Ph2PNEt2 + [H2NEt2]Cl wikipedia.org
Ph2PCl2 H2NRPh2PN(H)R + [H3NR]Cl wikipedia.org
PCl36 HNMe2(Me2N)3P + 3 [H2NMe2]Cl wikipedia.org
PCl32 HNMe2Me2NPCl2 + [H2NMe2]Cl wikipedia.org
Me2NPCl22 HNMe2(Me2N)2PCl + [H2NMe2]Cl wikipedia.org
(Me2N)2PCl2 HNMe2(Me2N)3P + [H2NMe2]Cl wikipedia.org

Phosphines are susceptible to oxidation, which can complicate their isolation and purification. beilstein-journals.org A common strategy to overcome this is the protection of the phosphine (B1218219) as a phosphine-borane complex. beilstein-journals.orgmdpi.com These complexes are stable intermediates that can be deprotected to yield the free phosphine when needed, often by treatment with an excess of an amine. beilstein-journals.org

The use of phosphine-borane intermediates is also integral to certain enantioselective synthetic routes. beilstein-journals.orgresearchgate.net For instance, diastereomeric phosphinite boranes can be separated and then undergo nucleophilic substitution with inversion of configuration at the phosphorus center to afford enantiomerically enriched phosphine-boranes. beilstein-journals.org Another approach involves 1,3,2-oxazaphospholidine (B15486607) boranes derived from ephedrine. beilstein-journals.org These intermediates can undergo stereoselective ring-opening reactions followed by further substitution and deprotection to yield chiral phosphines. beilstein-journals.org The synthesis of phosphine-boranes can be achieved by reacting phosphorus chlorides with Grignard reagents followed by treatment with a borane (B79455) source like BH3SMe2. ncl.ac.uk

Reactions Involving Phosphorus Chlorides and Amines

Synthesis of Structural Analogs and Derivatives of (-)-Esphos

The modular nature of the Esphos synthesis allows for the preparation of a variety of structural analogs and derivatives. By varying the chiral diamine or the phosphorus precursor, ligands with different steric and electronic properties can be accessed. For example, SEMI-ESPHOS is a monodentate version of the bidentate ESPHOS. acs.orgrsc.org The synthesis of SEMI-ESPHOS has been reported as a single isomer in good yield. rsc.org

Design and Preparation of Mono- and Bidentate Diazaphospholidine Ligands (e.g., SEMI-ESPHOS)

The synthesis of mono- and bidentate diazaphospholidine ligands, such as those in the ESPHOS family, represents a significant area of research in asymmetric catalysis. researchgate.netdntb.gov.uaacs.org The design of these ligands is centered on creating chiral environments around a metal center to induce high enantioselectivity in catalytic reactions. researchgate.net The general synthetic strategy involves the condensation of a chiral diamine with a suitable phosphorus electrophile. researchgate.net

A common method for preparing these ligands utilizes chiral primary amines as the structural backbone. researchgate.net For instance, the synthesis can be achieved by reacting the chosen amine with a phosphorus source like chlorodiphenylphosphine (ClPPh2) in the presence of a base such as triethylamine (B128534) (NEt3). researchgate.net This approach allows for the creation of a diverse range of aminophosphine ligands. The modularity of this synthesis enables the preparation of both monodentate ligands, like SEMI-ESPHOS, and bidentate ligands, like ESPHOS, by selecting the appropriate starting materials. acs.org

The ESPHOS ligand system, for example, has been effectively used in rhodium-catalyzed asymmetric hydroformylation. researchgate.net The success of these ligands is attributed to their specific stereochemical structure, which is derived from the chiral amine precursors. Research is ongoing to further refine ligand design for optimal performance in various catalytic applications. researchgate.net

Table 1: Overview of Diazaphospholidine Ligand Synthesis

Ligand Type General Structure Synthetic Approach Key Features
Monodentate (e.g., SEMI-ESPHOS) A single diazaphospholidine ring attached to a coordinating group. acs.org Condensation of a chiral diamine with a phosphorus compound. researchgate.net Used in constructing more complex structures like dendrimers.
Bidentate (e.g., ESPHOS) Two diazaphospholidine units linked by a backbone (e.g., biphenyl (B1667301), ferrocene, diaryl ether). researchgate.netacs.org Reaction of a chiral amine-based backbone with a phosphorus source like ClPPh2. researchgate.net Forms stable chelate complexes with transition metals, often leading to high enantioselectivity. researchgate.net

Synthetic Modifications for Tunable Electronic and Steric Properties

The catalytic efficacy of phosphine ligands like (-)-Esphos is profoundly influenced by their electronic and steric characteristics. wikipedia.orgresearchgate.net Consequently, significant research has focused on synthetic modifications to fine-tune these properties for specific catalytic applications. The ability to adjust the ligand framework allows for the optimization of reactivity, selectivity, and substrate scope. vulcanchem.com

The electronic nature of the ligand, particularly its electron-donating ability, is a key factor in its catalytic activity. wikipedia.org Modifications often involve introducing substituents that can modulate the electron density on the phosphorus atom. researchgate.net Steric bulk is another critical parameter. Increasing the size of the substituents on the phosphorus atom or the ligand backbone can create a more defined chiral pocket around the metal center, which can enhance enantioselectivity. wikipedia.org For instance, bulky and electron-donating groups like cyclohexyl or tert-butyl are often incorporated into phosphine ligands to improve their performance. wikipedia.org

A specific example involves the derivatization of the monodentate SEMI-ESPHOS oxide ligand. It has been modified with various functional groups, including bromide, vinyl, allyl, and terminal alkynes, to synthesize hybrid dendritic molecules. This demonstrates how the core diazaphospholidine structure can serve as a scaffold for creating more complex, functionalized ligand systems. The substrate-dependent performance of ligands like (-)-Esphos suggests that highly specific ligand-substrate interactions are crucial for stereoinduction, guiding future modifications toward strategies like the heterofunctionalization of aryl groups. vulcanchem.com

Table 2: Strategies for Tuning Ligand Properties

Modification Strategy Target Property Effect on Ligand Example
Introduction of Electron-Donating/Withdrawing Groups Electronic Properties Alters the σ-donor and π-acceptor character of the phosphorus atom, influencing metal-ligand bond strength and catalytic activity. researchgate.net Attaching RSO2 groups to an imidazol-2-ylidene ligand core to modify electronic features. researchgate.net
Variation of Backbone Substituents Steric Properties Increases or decreases steric hindrance around the metal center, impacting enantioselectivity and substrate accessibility. wikipedia.org Use of bulky substituents like cyclohexyl or adamantyl on the phosphorus atom. wikipedia.org
Functionalization of the Ligand Periphery Functionality/Solubility Introduces new reactive sites for grafting onto supports or alters solubility for different reaction media. nih.gov Derivatizing SEMI-ESPHOS oxide with vinyl or alkyne groups for use in cross-metathesis or coupling reactions.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Ligand Structure Elucidation

The definitive structural characterization of (-)-Esphos and its derivatives relies on a combination of advanced spectroscopic and crystallographic methods. These techniques provide detailed insights into the molecular structure, bonding, and three-dimensional arrangement, which are essential for understanding the ligand's function in catalysis. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing these ligands in solution. ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the proposed structure. researchgate.netscirp.org ³¹P NMR is particularly informative for phosphorus-containing ligands, as the chemical shift provides direct information about the electronic environment of the phosphorus atom and can indicate coordination to a metal center. researchgate.net

Infrared (IR) spectroscopy is employed to identify characteristic functional groups within the ligand. scirp.org For metal complexes, changes in the vibrational frequencies of the ligand upon coordination can provide evidence of metal-ligand bond formation. scirp.org

The most precise structural information is obtained from single-crystal X-ray diffraction . scirp.orgnih.gov This technique allows for the unambiguous determination of the solid-state molecular structure, providing exact bond lengths, bond angles, and torsional angles. nih.gov This level of detail is crucial for establishing the precise geometry of the chiral environment created by the ligand. For example, crystallographic studies can reveal subtle structural features, such as the inequivalence of coordinating groups within a complex, which can be critical to its reactivity. nih.gov In some cases, other techniques like Resonance Raman (rR) spectroscopy can be used to probe the ligand's environment and bonding interactions, especially in solution. nih.gov

Table 3: Characterization Techniques for Ligand Elucidation

Technique Type of Information Provided Application Example
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Provides information on the chemical environment of nuclei, connectivity, and solution-state structure. researchgate.netscirp.org ³¹P NMR chemical shifts indicate the electronic state of the phosphorus atom and confirm coordination to a metal. researchgate.net
Infrared (IR) Spectroscopy Identifies functional groups and provides evidence of metal-ligand coordination through shifts in vibrational frequencies. scirp.org Observing a shift in the ν(C=N) vibration upon complexation confirms coordination through the nitrogen atom. scirp.org
Single-Crystal X-ray Diffraction Delivers precise 3D molecular structure, including bond lengths, bond angles, and absolute configuration in the solid state. nih.govnih.gov Determining the Fe-O bond length in an iron(IV)=oxo complex to be 1.646(3) Å. nih.gov
Elemental Analysis Confirms the empirical formula and purity of the synthesized compound. researchgate.net Matching the calculated elemental composition with experimental values to verify the ligand's identity. researchgate.net
Resonance Raman (rR) Spectroscopy Probes vibrational modes enhanced by electronic transitions, offering insight into metal-ligand bonding and structure in solution. nih.gov Identifying v(Fe-N₃) modes in an azide (B81097) adduct of an iron complex to understand bonding in solution. nih.gov

Coordination Chemistry of Esphos Ligand with Transition Metals

Formation of Metal-Esphos Coordination Complexes

Coordination compounds, or complexes, consist of a central metal atom or ion bonded to one or more molecules or ions known as ligands. libretexts.orghawaii.edulibretexts.org The formation of (-)-Esphos complexes involves the donation of electron pairs from its phosphorus atoms to the vacant orbitals of a transition metal, forming coordinate covalent bonds. hawaii.edunumberanalytics.com These complexation reactions are typically carried out in appropriate solvents, often involving a precursor salt of the desired metal.

Rhodium complexes of (-)-Esphos are particularly significant due to their high efficacy in asymmetric hydroformylation reactions. researchgate.netvulcanchem.com The formation of these complexes typically involves the reaction of (-)-Esphos with a suitable rhodium(I) precursor, such as [Rh(CO)2(acac)] or Wilkinson's catalyst, [Rh(PPh3)3Cl]. ias.ac.in For instance, in the hydroformylation of vinyl acetate (B1210297), a rhodium-(-)-ESPHOS catalyst system is employed, which implies the in-situ or pre-formation of a Rh-(-)-Esphos complex. vulcanchem.com The reaction of 1,3-diaryltriazenes with [Rh(PPh3)2(CO)Cl] is known to produce tris-diaryltriazenide complexes of rhodium, demonstrating a pathway where existing ligands are displaced to form a new complex. ias.ac.in The synthesis of rhodium(I) complexes often involves the reaction of a stable precursor like (η5-C9H7)Rh(coe)2 with phosphine (B1218219) ligands. rsc.org The resulting complexes can be characterized by various spectroscopic methods, and their molecular structures can be determined by single-crystal X-ray diffraction. ias.ac.inresearchgate.net

Table 1: Examples of Rhodium Precursors for Phosphine Complexation

Precursor Compound Common Name Typical Application
[Rh(CO)2(acac)] Acetylacetonatodicarbonylrhodium(I) Hydroformylation catalysis
[Rh(PPh3)3Cl] Wilkinson's Catalyst Hydrogenation, Hydrosilylation

Data derived from principles of coordination chemistry and common catalytic precursors.

(-)-Esphos forms complexes with palladium, which are relevant in catalytic processes like cross-coupling reactions. acs.org The synthesis of these complexes generally involves the reaction of (-)-Esphos with a palladium(II) source, such as PdCl2(CH3CN)2 or Pd(OAc)2. nih.govsioc-journal.cn For example, the reaction of C2-symmetric bis(oxazoline) (BOX) ligands with PdCl2(CH3CN)2 affords the corresponding dichloro complexes, (BOX)PdCl2, in high yields. nih.gov Similarly, chelating N-heterocyclic carbene (NHC) palladium complexes have been produced by direct metallation with Pd(OAc)2 at room temperature. sioc-journal.cn The resulting Pd-(-)-Esphos complexes can exist in various geometries, influenced by the ligand's structure and the metal's coordination preferences. nih.gov

The formation of platinum-(-)-Esphos complexes is anticipated to follow synthetic routes similar to those for palladium and other phosphine ligands. Typically, a Pt(II) precursor like K2PtCl4 is reacted with the phosphine ligand. mdpi.comcsic.es For instance, the synthesis of a series of Pt{κ3-N,C,N′-[L]}X pincer complexes involves the reaction of K2PtCl4 with the respective organic ligands in glacial acetic acid. csic.es Similarly, novel platinum(II) complexes with 1-methylnitropyrazole derivatives were synthesized from K2PtCl4. mdpi.com Given that (-)-Esphos is a phosphine-based ligand, its reaction with such platinum salts would be expected to yield stable Pt(II)-Esphos complexes. acs.orgmdpi.com The resulting complexes can feature various coordination geometries, with square planar being common for Pt(II). iucr.org

Gold(I) complexes of phosphine ligands are of significant interest. The synthesis of Au(I)-(-)-Esphos complexes would likely proceed by reacting (-)-Esphos with a gold(I) precursor, such as [Au(SMe2)]Cl or (tht)AuCl (tht = tetrahydrothiophene). mdpi.comrsc.org For example, the reaction of a monodentate phosphinine ligand with gold(I) molecular bricks leads to new mononuclear complexes. rsc.org Similarly, reacting [Au(SMe2)]Cl with a thiosemicarbazone ligand yielded a gold(I) thiosemicarbazone complex. rsc.org The resulting Au(I) complexes typically adopt a linear geometry, coordinating to two ligands. rsc.org

Complexation with Platinum

Analysis of Coordination Modes and Ligand Denticity

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. byjus.comlibretexts.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). numberanalytics.combyjus.com

(-)-Esphos is described as a potentially bidentate diazaphospholidine ligand. acs.orgresearchgate.net It possesses two phosphorus atoms, each capable of donating a lone pair of electrons to a metal center.

Monodentate Coordination: In some instances, particularly when steric hindrance is a factor or in the presence of a large excess of the ligand, (-)-Esphos might coordinate to a metal center through only one of its two phosphorus atoms. A related ligand, SEMI-ESPHOS, is explicitly monodentate. acs.org

Bidentate Coordination: More commonly, (-)-Esphos acts as a bidentate chelating ligand. acs.org It coordinates to a single metal center through both of its phosphorus atoms. This chelation forms a stable ring structure with the metal atom, a phenomenon known as the chelate effect, which generally leads to more stable complexes compared to those formed with analogous monodentate ligands. numberanalytics.com The bidentate coordination of (-)-Esphos is crucial for creating a well-defined and rigid chiral environment around the metal, which is essential for achieving high enantioselectivity in catalysis. researchgate.net

The specific coordination mode adopted can depend on the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. otka-palyazat.hursc.org

Structural Elucidation of Metal-Esphos Complexes

The precise three-dimensional arrangement of atoms in metal-(-)-Esphos complexes is determined using a variety of analytical techniques. The structural characterization is vital for understanding the catalyst's mechanism and the origin of enantioselectivity. hilarispublisher.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for characterizing the structure of these complexes in solution. ³¹P NMR is particularly useful for phosphine ligands like (-)-Esphos, as the chemical shift and coupling constants provide information about the phosphorus environment and its coordination to the metal. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of certain functional groups. For example, in carbonyl complexes of rhodium, the stretching frequency of the C=O bond (ν(CO)) is sensitive to the electronic environment of the metal center and can indicate successful ligand coordination. ajol.info

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the synthesized complexes, verifying their stoichiometry. rsc.orgajol.info

By combining these techniques, researchers can build a comprehensive understanding of the structure and bonding within metal-(-)-Esphos complexes. hilarispublisher.comresearchgate.net

Table 2: Common Techniques for Structural Elucidation of Metal Complexes

Technique Information Obtained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. nih.gov
³¹P NMR Spectroscopy Information on the chemical environment of phosphorus atoms, confirmation of metal-phosphorus bond formation.
¹H and ¹³C NMR Spectroscopy Information on the organic backbone of the ligand, confirmation of complex integrity in solution. rsc.org
Infrared (IR) Spectroscopy Identification of functional groups and their interaction with the metal center. ajol.info
Mass Spectrometry (e.g., ESI-MS) Molecular weight and fragmentation patterns, confirming the composition of the complex. mdpi.com

X-ray Crystallographic Studies of Coordination Geometries

For instance, the crystal structure of trans-[PdCl₂((-)-Esphos)₂] demonstrates a square-planar geometry around the palladium(II) center. rsc.org In this arrangement, the two bulky (-)-Esphos ligands occupy trans positions, minimizing steric hindrance. The coordination sphere is completed by two chloride ligands. Another structurally characterized example is a dinuclear palladium(I) complex, [(μ-allyl)(μ-Cl)Pd₂((-)-Esphos)₂]. acs.org This bridged dimer highlights the ligand's ability to support various oxidation states and coordination environments of the metal. acs.org

The structural data from these studies are critical for understanding how the ligand's steric bulk influences the accessibility of the metal center, a key factor in its catalytic activity.

Table 1: Selected X-ray Crystallographic Data for (-)-Esphos (SPhos) Palladium Complexes

Complex Metal Center Geometry Key Bond Lengths (Å) Key Bond Angles (°) Reference
trans-[PdCl₂(SPhos)₂] Square Planar Pd–P: (typical ~2.3) P–Pd–P: ~180 rsc.org
Pd–Cl: (typical ~2.3-2.4) Cl–Pd–Cl: ~180
[(μ-allyl)(μ-Cl)Pd₂(SPhos)₂] Distorted Square Planar (per Pd) Pd–P: (not specified) (not specified) acs.org
Pd–Cl (bridging): (not specified)
Pd–C (allyl): (not specified)

Spectroscopic Characterization of Complex Formation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for characterizing the formation and behavior of (-)-Esphos complexes in solution. chemrxiv.org The phosphorus atom in the ligand provides a sensitive spectroscopic handle to monitor coordination to a metal center. rsc.org

The free (-)-Esphos ligand exhibits a characteristic ³¹P NMR chemical shift at approximately -10 ppm. magritek.commagritek.com Upon coordination to a transition metal like palladium, this signal undergoes a significant downfield shift, which is indicative of the phosphorus atom donating electron density to the metal center. For example, the formation of the trans-[PdCl₂((-)-Esphos)₂] complex can be readily monitored by the appearance of a new resonance at a lower field, confirming the formation of the P-Pd bond. rsc.org

This technique is not only used for structural confirmation but also for studying the dynamics and purity of these complexes in solution. rsc.org For instance, the presence of impurities, such as the oxidized phosphine (phosphine oxide), can be detected as a separate signal, often around 46 ppm. magritek.commagritek.com

Table 2: Representative ³¹P NMR Chemical Shift Data

Compound Chemical Shift (δ, ppm) Solvent Comments Reference
Free (-)-Esphos (SPhos) ~ -10 CDCl₃ Signal for the free, uncoordinated ligand. magritek.commagritek.com
trans-[PdCl₂(SPhos)₂] Downfield of free ligand DMF Formation of the complex is confirmed by the shift. rsc.org
(-)-Esphos Oxide ~ 46 CDCl₃ Common impurity or degradation product. magritek.commagritek.com

Influence of Ligand Geometry and Conformation on Metal Coordination Properties (e.g., Bite Angle)

The term "bite angle" specifically refers to the P-M-P angle in a bidentate (two-toothed) chelating ligand. acs.org Since (-)-Esphos is a monodentate ligand, it does not have a bite angle. Instead, its influence on the metal's coordination properties is governed by other critical geometric and conformational parameters, namely its substantial steric bulk (quantified by the cone angle) and the dihedral angle of its biaryl backbone. chemrxiv.orgresearchgate.net

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. libretexts.org For (-)-Esphos, this value is approximately 240°, which is considered very large. acs.org This significant steric profile plays a crucial role in creating a sterically crowded coordination sphere around the metal. This crowding can promote the formation of highly reactive, low-coordinate species, which is often a key to high catalytic efficiency. chemrxiv.org

Furthermore, the conformation of the biaryl backbone is a defining feature. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit is typically forced to be near 90° upon complexation. rsc.orgacs.org This rigid, perpendicular arrangement orients the bulky dicyclohexylphosphino group and the methoxy-substituted ring in a way that profoundly influences the geometry and reactivity of the resulting metal complex. rsc.orgacs.org This steric imposition facilitates key steps in catalytic cycles, such as reductive elimination, by controlling the spatial arrangement of other ligands bound to the metal. researchgate.net

Catalytic Applications of Esphos Ligand in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key process for producing enantiomerically enriched compounds. ajchem-b.com The (-)-Esphos ligand, in combination with transition metals like rhodium and ruthenium, has been explored in the hydrogenation of several classes of prochiral substrates.

Enantioselective Hydrogenation of Ketones and Imines

The reduction of ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. mdpi.com While extensive research has been conducted on various catalyst systems for this purpose, including ruthenium complexes with diamine ligands and iridium-based catalysts, specific data on the performance of (-)-Esphos in the hydrogenation of ketones and imines is not extensively detailed in the reviewed literature. mdpi.comwikipedia.orgwarwick.ac.uk The development of efficient catalysts for the asymmetric reduction of ketones and imines remains an active area of research. warwick.ac.uk

Asymmetric Hydrogenation of Vinyl Acetate (B1210297)

The asymmetric hydrogenation of vinyl acetate is a less commonly reported application for ligands that are highly effective in its hydroformylation. While (-)-Esphos shows exceptional performance in the rhodium-catalyzed hydroformylation of vinyl acetate, its direct application in asymmetric hydrogenation of this specific substrate is not a primary focus in the available literature. researchgate.netvulcanchem.com Often, the aldehyde product from hydroformylation is subsequently hydrogenated to the corresponding alcohol. wiley-vch.de

Hydrogenation of α-Dehydroamino Acids and Functionalized Olefins

The asymmetric hydrogenation of α-dehydroamino acids and other functionalized olefins is a well-established method for synthesizing chiral amino acids and other valuable building blocks. arkat-usa.org Rhodium complexes of chiral ligands are frequently employed for this purpose. nih.gov For instance, rhodium catalysts incorporating phosphine-phosphoramidite ligands have achieved high enantioselectivities (often >99% ee) in the hydrogenation of substrates like dimethyl itaconate and various α-dehydroamino acid esters. dicp.ac.cn Similarly, cyclic dehydroamino acid derivatives have been successfully hydrogenated with high efficiency and enantioselectivity using rhodium-based catalysts. rsc.org While these examples highlight the general success in this area, specific performance data for the this compound in the hydrogenation of α-dehydroamino acids and functionalized olefins is not prominently featured in the reviewed sources.

Hydrogenation of β-Keto Esters and Related Substrates

The asymmetric hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, which are important synthetic intermediates. Ruthenium and iridium catalysts are commonly used for this transformation. rsc.orgresearchgate.netrsc.org For example, ruthenium complexes with chiral diphosphine ligands have been shown to quantitatively convert methyl acetoacetate (B1235776) to methyl β-hydroxybutyrate with up to 97% enantiomeric excess. rsc.org Dynamic kinetic resolution using a Ru(II) catalyst system has also been effective for α-alkyl-substituted β-keto esters, yielding products with ≥99% ee in many cases. nih.gov Although these results demonstrate the potential of asymmetric hydrogenation for this substrate class, data specifically detailing the use of the this compound is limited in the available research.

Asymmetric Hydroformylation Reactions

Asymmetric hydroformylation involves the addition of a formyl group and a hydrogen atom across a double bond, creating a new chiral center. The this compound has proven to be particularly effective in this transformation, especially with specific substrates.

Hydroformylation of Vinyl Acetate

The rhodium-catalyzed asymmetric hydroformylation of vinyl acetate is a standout application for the this compound. researchgate.netgoogle.com This reaction yields the chiral branched aldehyde, 2-acetoxypropanal (B1217831), a valuable precursor for the synthesis of the amino acid threonine and other biologically active compounds. vulcanchem.comwiley-vch.de

The (-)-Esphos/Rh(CO)₂(acac) catalyst system has been shown to be highly effective. Under optimized conditions of 60°C and 8 bar of syngas (CO/H₂ = 1:1), the hydroformylation of vinyl acetate can achieve 99% conversion with a 90% yield of the branched aldehyde and an enantiomeric excess (ee) of 89% for the S enantiomer. wiley-vch.de The reaction demonstrates a high preference for the branched (iso) product over the linear (normal) product. wiley-vch.deresearchgate.net

The high enantioselectivity observed with vinyl acetate is attributed to the interaction between the acetoxy group's carbonyl oxygen and the rhodium catalyst, which creates a more rigid transition state favoring the formation of one enantiomer. vulcanchem.comwiley-vch.de Interestingly, the effectiveness of (-)-Esphos is highly substrate-dependent; it performs poorly with styrene (B11656), yielding nearly racemic products. vulcanchem.comwiley-vch.de This contrasts with other ligands like BINAPHOS and BIHEMPHOS, which show high enantioselectivity for both vinyl acetate and styrene. wiley-vch.de

SubstrateCatalyst SystemConditionsConversion (%)Yield of 2-acetoxypropanal (%)Enantiomeric Excess (ee %)Branched:Linear RatioReference
Vinyl Acetate(-)-Esphos/Rh(CO)₂(acac)60°C, 8 bar CO/H₂ (1:1), 5h999089 (S)17.3:1 wiley-vch.deresearchgate.net

Hydroformylation of Styrene

While (-)-Esphos has proven effective in the asymmetric hydroformylation of certain substrates like vinyl acetate, its application to styrene has yielded disappointing results. vulcanchem.comwiley-vch.de Research indicates that the rhodium-catalyzed hydroformylation of styrene using the this compound results in a nearly racemic product, meaning it shows very poor enantioselectivity. vulcanchem.comwiley-vch.de This is surprising given that other ligands, such as BINAPHOS and BIHEMPHOS, are capable of inducing high enantioselectivity in the hydroformylation of both vinyl acetate and styrene. wiley-vch.de

The hydroformylation of styrene is a significant reaction as it can lead to the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-(+)-Ibuprofen and (S)-(+)-Naproxen. wiley-vch.de However, with the this compound, the branched aldehyde product, 2-phenylpropanal, is formed with no significant asymmetric induction. wiley-vch.de It has been suggested that the lack of efficiency with styrene could be due to the specific ligand-substrate interactions, where heterofunctionalization of the aryl group might be crucial for stereoinduction. vulcanchem.comwiley-vch.de

LigandSubstrateEnantioselectivityReference
(-)-Esphos StyreneNearly racemic vulcanchem.comwiley-vch.de
BINAPHOS StyreneHigh wiley-vch.de
BIHEMPHOS StyreneHigh wiley-vch.de

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and chiral ligands like (-)-Esphos play a crucial role in rendering these transformations asymmetric.

The palladium-catalyzed C-N cross-coupling reaction is a powerful method for the synthesis of arylamines. While specific studies detailing the use of (-)-Esphos in the C-N cross-coupling of primary amines and aryl halides are not extensively documented in the provided search results, the general importance of phosphine (B1218219) ligands in this area is well-established. rsc.orgmit.edusigmaaldrich.com Ligands such as BrettPhos and RuPhos have demonstrated broad scope in these reactions. rsc.org The choice of ligand is critical to prevent side reactions like the over-arylation of primary amines. sigmaaldrich.com Nickel-based catalysts have also been explored for C-N cross-coupling reactions of primary and secondary amines with aryl halides. rsc.orgresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C bonds. nih.govmdpi.com Chiral phosphine ligands are effective asymmetric inducers in these reactions. mdpi.com While the provided results highlight the use of other chiral ligands like sSPhos for this transformation, the general principle involves the stabilization of an η³-allylpalladium species by the chiral ligand, which then directs the nucleophilic attack to form the chiral product. nih.govmdpi.comcam.ac.uk The development of new chiral ligands remains an important area of research to expand the scope and efficiency of AAA reactions. nih.govcam.ac.uk

The Suzuki cross-coupling reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, is a fundamental C-C bond-forming reaction. wikipedia.orgorganic-chemistry.orglibretexts.org Phosphine ligands are crucial for the efficiency of the Suzuki reaction, as they increase the electron density on the palladium center and facilitate the oxidative addition and reductive elimination steps. wikipedia.org While the specific role of (-)-Esphos is not detailed, related biaryl phosphine ligands like RuPhos have shown superior performance in the Suzuki cross-coupling of secondary alkyltrifluoroborates with (hetero)aryl bromides. researchgate.net The choice of ligand is critical and can influence the outcome of the reaction. researchgate.net

ReactionCatalyst SystemKey FeatureReference
Suzuki CouplingPd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphineHigh activity for aryl and heteroaryl chlorides in water nih.gov
Suzuki CouplingRuPhos-mediatedSuperior for secondary alkyltrifluoroborates researchgate.net

Asymmetric Allylic Alkylation and Arylation

Other Asymmetric Transformations

Asymmetric allylic etherification is an important transformation for the synthesis of chiral ethers. Palladium-catalyzed versions of this reaction have been developed, often utilizing chiral ligands to induce enantioselectivity. sioc-journal.cnfrontiersin.org For instance, iridium-catalyzed intramolecular asymmetric allylic etherification of salicylic (B10762653) acid derivatives has been achieved using chiral-bridged biphenyl (B1667301) phosphoramidite (B1245037) ligands, leading to the formation of novel chiral 1,4-benzoxazepinones with high yields and enantioselectivities. rsc.org The development of bifunctional ligands that can promote these reactions through secondary interactions is an active area of research. sioc-journal.cn

Control of Enantioselectivity and Regioselectivity in Catalytic Systems

The this compound, a chiral bis(diazaphospholidine), has demonstrated significant efficacy in directing the stereochemical and constitutional outcome of asymmetric catalytic reactions. Its structure is particularly well-suited for creating a defined chiral environment around a metal center, which is crucial for differentiating between enantiotopic faces of a prochiral substrate and controlling the position of new bond formation. The primary application where (-)-Esphos has proven its capacity for high levels of control is in the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate. vulcanchem.comgoogle.comresearchgate.net

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. vulcanchem.com In the case of unsymmetrical olefins like vinyl acetate, this reaction can lead to two constitutional isomers: a branched (b) and a linear (l) aldehyde. Furthermore, the branched product, 2-acetoxypropanal, contains a stereocenter, meaning it can exist as two enantiomers (R or S). A successful asymmetric catalyst must therefore control both regioselectivity (the b/l ratio) and enantioselectivity (the enantiomeric excess, or ee).

The rhodium catalyst system incorporating the this compound excels in this transformation, demonstrating high control over both aspects. google.comresearchgate.net Research has shown that the Rh/(-)-Esphos system preferentially forms the branched, chiral aldehyde over the linear achiral aldehyde with high regioselectivity. researchgate.net More importantly, it directs the reaction to produce the (S)-(-) enantiomer of 2-acetoxypropanal with excellent enantioselectivity. vulcanchem.com Enantiomeric excesses of up to 96% have been reported for this specific transformation. google.comtdx.cat This high degree of stereocontrol is attributed to the rigid chiral pocket created by the ligand around the rhodium center, which dictates the coordination geometry of the vinyl acetate substrate during the key C-C bond-forming step.

The key findings from the hydroformylation of vinyl acetate using a Rh/(-)-Esphos catalytic system are summarized below:

SubstrateCatalyst SystemRegioselectivity (b:l ratio)Enantioselectivity (% ee)Major Product
Vinyl AcetateRh/(-)-Esphos17.3:1 researchgate.net89% to 96% google.comresearchgate.nettdx.cat(S)-(-)-2-acetoxypropanal vulcanchem.com

While highly effective for vinyl acetate, the performance of the this compound is substrate-dependent. For instance, in the asymmetric hydroformylation of styrene, its effectiveness has been reported as poor compared to other ligands like BINAPHOS or BIHEMPHOS. vulcanchem.com This highlights that the precise steric and electronic interactions between the substrate and the catalyst's chiral environment are finely tuned, and the success with one substrate does not guarantee universal applicability. The control mechanism likely involves specific coordinating effects between the substrate and the catalyst that are optimal for vinyl acetate but less so for styrene. vulcanchem.com

Evaluation of Catalyst Efficiency and Turnover Numbers (TON)

The efficiency of a catalyst is a critical metric for its practical application, often evaluated by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of moles of substrate that a mole of catalyst can convert into the desired product before becoming inactive. A high TON indicates a more robust and cost-effective catalyst.

The this compound, when part of a rhodium catalyst system, has demonstrated notable efficiency in the asymmetric hydroformylation of vinyl acetate. researchgate.net Studies have been conducted with relatively low catalyst loadings, which is a prerequisite for achieving high turnover numbers. For example, successful hydroformylation of vinyl acetate has been achieved with a catalyst loading of just 0.250 mol%. researchgate.net Under these conditions, the reaction proceeded to 90% yield, affording the desired branched aldehyde with high selectivity. researchgate.net

The TON can be calculated based on the substrate-to-catalyst ratio and the reaction yield. For the reported conditions, the TON can be determined as follows:

TON = (moles of substrate / moles of catalyst) x yield

TON = (1 / 0.00250) x 0.90 = 360

In other studies, substrate-to-rhodium ratios as high as 1250:1 have been employed, suggesting the potential for even higher TONs, assuming the reaction proceeds to completion. researchgate.net The ability of the Rh/(-)-Esphos system to operate effectively at low concentrations points to a catalyst with good stability and activity under the reaction conditions.

The efficiency of the catalyst is influenced by various reaction parameters, including temperature, pressure, and solvent. The data available from specific research findings on the hydroformylation of vinyl acetate using the this compound are presented in the table below to illustrate its catalytic efficiency.

Catalyst Loading (mol%)Substrate:Catalyst RatioYield (%)Calculated TON
0.250 researchgate.net400:190 researchgate.net360
Not specified1250:1 researchgate.netNot specifiedup to 1250*

*Maximum theoretical TON assuming 100% conversion.

While a TON of 360 is respectable, the field of catalysis continuously strives for improvement. For comparison, highly efficient catalysts in other transformations can achieve TONs in the thousands or even millions. lookchem.commdpi.comnih.gov However, for the specific and valuable transformation of vinyl acetate to a chiral precursor like 2-acetoxypropanal, the efficiency demonstrated by the (-)-Esphos system is significant and marks it as a key ligand in this area. vulcanchem.com Further optimization of reaction conditions could potentially lead to even higher turnover numbers for the (-)-Esphos-based catalyst.

Mechanistic Investigations of Esphos Catalyzed Reactions

Elucidation of Detailed Catalytic Cycles

The catalytic cycle of a transition-metal-catalyzed reaction, such as a cross-coupling reaction, generally involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govwikipedia.org In the context of (-)-Esphos-palladium catalyzed reactions, the cycle begins with the oxidative addition of an electrophile, like an aryl halide, to a Pd(0) complex ligated with (-)-Esphos. libretexts.org This step forms a Pd(II) intermediate. libretexts.org Subsequently, transmetalation occurs with a nucleophilic partner, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst, allowing the cycle to continue. nih.govwikipedia.org

The specific nature of the catalytic cycle can be influenced by the reactants and conditions. For instance, in the Suzuki-Miyaura cross-coupling reaction, the cycle involves a base to facilitate the transmetalation step with an organoboron compound. libretexts.org Mechanistic studies aim to understand the precise sequence of these events and the nature of the palladium species involved at each stage. researchgate.net While the general framework of the catalytic cycle is well-established, detailed investigations are often necessary to understand the nuances of a specific reaction catalyzed by a (-)-Esphos complex. uern.brnoaa.gov

Identification and Characterization of Reactive Intermediates

Understanding the nature of the intermediate species within a catalytic cycle is critical for developing more efficient reactions. researchgate.net In palladium catalysis, reactive intermediates can include Pd(0), Pd(II), and even higher oxidation state species like Pd(IV) or dinuclear Pd(III) complexes. nih.gov For reactions involving phosphine (B1218219) ligands like (-)-Esphos, the formation of various Pd(0) species and Pd(I)-Pd(I) dimers has been observed. researchgate.net

The characterization of these transient species is often challenging but can be achieved through a combination of spectroscopic techniques and, in some cases, by isolating and structurally characterizing them using X-ray crystallography. For example, in a related system, the catalyst resting state was identified as a succinate-bridged dinuclear Pd(II) complex, and dinuclear Pd(III) complexes were prepared and observed to undergo selective C-Cl reductive elimination. nih.gov Similarly, in the study of a palladium-catalyzed copolymerization, various intermediates including catalyst precursors and complexes related to the reaction steps were identified and characterized. acs.org The β-silyl-substituted (η3-allyl)palladium intermediates have also been isolated in certain reactions, providing insight into the reaction's high trans-selectivity. acs.org These studies highlight the importance of identifying and characterizing the specific intermediates involved in (-)-Esphos catalyzed reactions to gain a deeper understanding of the reaction mechanism.

Kinetic Studies of Reaction Rates and Determination of Rate-Determining Steps

In many cross-coupling reactions, the oxidative addition step is considered the rate-determining step. libretexts.orgresearchgate.net However, this is not always the case, and the RDS can vary depending on the specific reaction conditions and substrates. saskoer.ca For example, in some addition-elimination reactions, either the initial nucleophilic attack or a subsequent step can be rate-determining. saskoer.ca Kinetic analysis of a palladium-palladium dual catalytic process allowed for the identification of the RDS by comparing the rates of elementary reactions under similar conditions. nih.gov Such detailed kinetic studies are essential for optimizing reaction conditions and for the rational design of more efficient catalytic systems based on the (-)-Esphos ligand.

Computational Chemistry and Density Functional Theory (DFT) Studies for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. aps.orgarxiv.org DFT calculations can be used to model reaction pathways, determine the structures and energies of reactants, transition states, and intermediates, and ultimately predict the feasibility of different mechanistic routes. nih.govnih.gov

For instance, DFT studies on the Suzuki-Miyaura reaction with the related SPhos ligand have been used to analyze the energetic span of the catalytic cycle and even design modified ligands with theoretically improved performance. rsc.org In other systems, DFT calculations have been employed to understand the mechanism of hydrocarbonylation of olefins, elucidating the origin of regioselectivity and chemoselectivity. nih.gov These calculations can reveal subtle electronic and steric interactions that govern the reaction outcome. nih.gov For (-)-Esphos catalyzed reactions, DFT studies can provide a detailed picture of the reaction energy profile, helping to rationalize experimental observations and guide the development of new and improved catalytic processes. asianjournalofphysics.comacs.orgrsc.org

In-situ Spectroscopic Methods for Mechanistic Insights (e.g., NMR Spectroscopy, Reaction Calorimetry)

In-situ spectroscopic techniques allow for the direct observation of a reaction as it proceeds, providing real-time information about the species present in the reaction mixture. This is a powerful approach for gaining mechanistic insights. asianjournalofphysics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for identifying and characterizing reactive intermediates in solution. researchgate.net For example, in-situ NMR has been used to monitor the formation and conversion of oxidative addition intermediates during a catalytic cycle. researchgate.net High-pressure NMR and IR spectroscopy have been employed to characterize the resting state of rhodium catalysts with various phosphine ligands under reaction conditions. researchgate.net

Reaction calorimetry is another in-situ technique that measures the heat flow of a reaction, providing kinetic and thermodynamic data. This information can be used to determine reaction rates and enthalpies, which are crucial for understanding the reaction mechanism. While specific examples for (-)-Esphos are not detailed in the provided search results, the application of these in-situ methods to related catalytic systems demonstrates their potential for elucidating the mechanisms of (-)-Esphos catalyzed reactions. asianjournalofphysics.com

Analysis of Electronic and Steric Effects on Reaction Pathways and Selectivity

The electronic and steric properties of the this compound play a crucial role in determining the efficiency and selectivity of the catalytic reactions in which it participates. researchgate.net These effects can influence the stability of intermediates, the energy of transition states, and ultimately, the reaction pathway and the stereochemical outcome. chemrxiv.orgotgscience.in

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand can modulate the electron density at the metal center. numberanalytics.com This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, electron-donating groups can increase the electron density on the metal, which can facilitate oxidative addition. libretexts.org In some cases, electronic effects have been shown to influence the competition between different transition states, thereby affecting enantioselectivity. nih.gov

Steric Effects: The steric bulk of the ligand influences the coordination environment around the metal center, which can control substrate binding and the regioselectivity and enantioselectivity of the reaction. otgscience.innih.gov Bulky ligands can create a chiral pocket around the metal, which can effectively differentiate between the two faces of a prochiral substrate, leading to high enantiomeric excess. rsc.org The steric hindrance of the ligand can also influence the stability of different isomers of reaction intermediates. acs.org

The interplay of these electronic and steric effects is complex and often synergistic. chemrxiv.org A thorough analysis of these factors is essential for understanding the performance of the this compound and for designing new ligands with improved catalytic properties. researchgate.netoaes.cc

Role of Ligand Conformation and Flexibility in Enantioinduction

The ability of a chiral ligand to induce high enantioselectivity is intimately linked to its three-dimensional structure, including its conformation and flexibility. nih.gov A rigid ligand may create a well-defined chiral environment, but a certain degree of conformational flexibility can be advantageous for both reactivity and selectivity. nih.gov

The ligand may adopt different conformations during the catalytic cycle to accommodate the changing steric and electronic requirements of the various intermediates and transition states. nih.gov For example, in one study, the conformational flexibility of a TADDOL-derived ligand was found to be critical for achieving high reactivity and selectivity. The ligand adopted different conformations in the enantio-determining step and the migratory insertion step to optimize interactions with the substrate. nih.gov

For the this compound, its specific conformational preferences and the degree of flexibility in its backbone and phosphine substituents will dictate the shape of the chiral pocket it creates around the metal center. This, in turn, will determine how effectively it can control the approach of the substrate and induce enantioselectivity in the product. Understanding the conformational dynamics of the (-)-Esphos-metal complex is therefore crucial for rationalizing its success in asymmetric catalysis.

Ligand Design Principles and Structure Activity Relationships of Esphos

General Principles of Chiral Ligand Design for Asymmetric Catalysis

The primary goal of asymmetric catalysis is to use a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com The design of chiral ligands is central to this field, as these ligands coordinate to a metal center, modifying its steric and electronic properties to create a chiral environment. oup.compnas.org This environment dictates the pathway of the reaction, favoring the formation of one enantiomer over the other. numberanalytics.com

Several key principles guide the design of effective chiral ligands:

Symmetry: Many highly successful "privileged ligands" possess C₂ symmetry. pnas.org This symmetry can reduce the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction. However, non-symmetrical ligands have also proven highly effective and are increasingly important. pnas.org

Rigidity and Conformational Control: A well-designed ligand should have a well-defined and rigid conformational structure. This rigidity helps to ensure a consistent and predictable chiral environment around the metal center, which is crucial for high enantioselectivity. lookchem.com

Steric and Electronic Tunability: The ability to systematically modify the steric bulk and electronic properties of a ligand is essential for optimizing its performance for a specific reaction. oup.com Adjusting substituents on the ligand framework allows chemists to fine-tune the catalyst's reactivity and selectivity. plos.org

Strong Metal Coordination: The ligand must bind strongly to the metal center to form a stable catalyst complex that can participate in the catalytic cycle without decomposition. rsc.org The choice of coordinating atoms (e.g., phosphorus, nitrogen, oxygen) is a critical design element. pnas.org

These principles have led to the development of numerous classes of privileged ligands, such as BINAP, DuPhos, and PHOX, which have shown broad applicability across various asymmetric transformations. oup.comsnnu.edu.cn

Steric and Electronic Tuning of the (-)-Esphos Ligand Framework

The this compound is a chiral bis(diazaphospholidine) ligand. Its framework is built around a backbone connecting two phosphorus-containing heterocyclic rings. The effectiveness of Esphos stems from the specific features of this architecture, which are amenable to steric and electronic tuning.

The key structural elements for tuning are:

The Diazaphospholidine Rings: These five-membered rings are inherently rigid, which restricts the conformational flexibility of the ligand-metal complex. This rigidity is a critical factor in achieving high enantioselectivity. lookchem.com The strategy of using P-stereogenic phosphorus atoms, which can be applied to Esphos-type ligands, introduces chirality directly at the coordinating atom. lookchem.com

Substituents on Phosphorus: The groups attached to the phosphorus atoms directly influence the ligand's electronic properties (σ-donating and π-accepting character) and the steric environment around the metal center. Modifying these substituents allows for the fine-tuning of the catalyst's reactivity and selectivity. rsc.org

By systematically altering these components, the ligand's properties can be optimized for specific catalytic applications, balancing electronic demands with steric hindrance to achieve the desired outcome.

Influence of Ligand Architecture on Catalytic Performance

The specific architecture of the this compound has a direct and profound impact on its performance in asymmetric catalysis. The rigid diazaphospholidine framework creates a well-defined chiral pocket around the metal center, which is essential for differentiating between the two enantiotopic faces of a prochiral substrate.

A notable application demonstrating the influence of the Esphos architecture is the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate (B1210297). researchgate.net In this reaction, the Rh-Esphos catalyst directs the addition of a formyl group (CHO) and a hydrogen atom across the double bond with high control over both regioselectivity (branched vs. linear product) and enantioselectivity. researchgate.net

Catalytic Performance of (-)-Esphos in Asymmetric Hydroformylation of Vinyl Acetate researchgate.net
Catalyst SystemSubstrateYield (%)Branched:Linear RatioEnantiomeric Excess (ee, %)
Rh(I) / (-)-EsphosVinyl Acetate9017.3 : 189

The high yield, excellent preference for the chiral branched product, and high enantiomeric excess highlight the effectiveness of the Esphos ligand structure. researchgate.net The catalyst's ability to achieve such high selectivity is a direct consequence of its well-defined and sterically demanding chiral environment, which forces the substrate to approach the metal center in a highly specific orientation. researchgate.netresearchgate.net

Comparative Studies with Other Privileged Chiral Phosphine (B1218219) Ligands

To fully appreciate the unique characteristics of (-)-Esphos, it is instructive to compare it with other classes of "privileged" chiral phosphine ligands that have had a major impact on asymmetric catalysis.

BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a landmark ligand in asymmetric catalysis. wikipedia.org It is a C₂-symmetric biaryl diphosphine whose chirality arises from atropisomerism—restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings. wikipedia.org

Analogies: Both Esphos and BINAP are C₂-symmetric (or pseudo-C₂-symmetric) bidentate phosphine ligands that create a chiral environment for a metal catalyst. researchgate.netwikipedia.org They have both been used to achieve high enantioselectivities in a variety of reactions. researchgate.net

Differences: The source of chirality is fundamentally different. BINAP possesses axial chirality in its binaphthyl backbone, whereas the chirality of Esphos originates from stereogenic centers within its diazaphospholidine rings. lookchem.comwikipedia.org Furthermore, the backbone of BINAP is a rigid biaryl system, while Esphos has a different type of linker. This results in different bite angles and steric profiles, making them suitable for different types of transformations. For instance, Pd-PHOX catalysts have been shown to be superior to BINAP in some Heck reactions. wikipedia.org

The DuPhos family of ligands, developed by M.J. Burk, are C₂-symmetric bisphospholanes based on a 1,2-disubstituted benzene (B151609) backbone. wikipedia.org They were among the first ligands to demonstrate that a rigid phospholane (B1222863) ring system could lead to exceptionally high enantioselectivities, particularly in asymmetric hydrogenations. wikipedia.org

Analogies: The most significant analogy between Esphos and DuPhos is the use of five-membered phosphorus-containing heterocyclic rings (phospholanes in DuPhos, diazaphospholidines in Esphos). lookchem.comwikipedia.org In both ligand families, these rings restrict conformational flexibility, which is a key factor for high enantioselectivity. lookchem.com Both are also considered electron-rich ligands, which can contribute to high catalytic activity. wikipedia.org

Differences: While both feature five-membered rings, the atomic composition differs (C₄P for phospholane, C₂N₂P for diazaphospholidine). This alters the electronic properties and the precise geometry of the ring. The backbones are also different; DuPhos features a rigid phenylene bridge, whereas Esphos utilizes a different linker.

PHOX (phosphinooxazoline) ligands represent a different design concept. They are non-symmetrical, modular P,N-ligands, combining a phosphine donor and a nitrogen-donating oxazoline (B21484) ring within the same molecule. wikipedia.orgsigmaaldrich.com

Parallels: The only broad parallel is that both Esphos and PHOX are highly effective "privileged" ligands used in asymmetric catalysis. Both are modular, allowing for steric and electronic tuning, although the synthetic modularity of PHOX is particularly well-established. oup.comorgsyn.org

Divergences: The most critical difference is the nature of the coordinating atoms. Esphos is a P,P-bidentate ligand, while PHOX is a P,N-bidentate ligand. researchgate.netwikipedia.org This leads to fundamentally different electronic properties at the metal center. The P,N-coordination in PHOX ligands can result in hemilability (one donor arm can dissociate more easily), which can be crucial in certain catalytic cycles. wikipedia.org The differentiated electronic and steric influence of the phosphorus versus the nitrogen donor in PHOX ligands is often used to control regioselectivity, a mechanism distinct from the symmetric environment typically created by Esphos. nih.gov PHOX ligands have found widespread use in Pd-catalyzed allylic substitutions and Heck reactions, whereas Esphos has shown notable success in transformations like hydroformylation. researchgate.netwikipedia.org

Comparative Overview of Chiral Ligands
Ligand ClassCoordinating AtomsSymmetrySource of ChiralityKey Structural FeatureProminent Applications
(-)-Esphos P, PC₂ (pseudo)Stereogenic Centers in RingsBis(diazaphospholidine)Asymmetric Hydroformylation researchgate.net
BINAP P, PC₂Axial Chirality (Atropisomerism)Biaryl BackboneAsymmetric Hydrogenation, Isomerization researchgate.net
DuPhos P, PC₂Stereogenic Centers in RingsBis(phospholane)Asymmetric Hydrogenation wikipedia.org
PHOX P, NNon-symmetricalStereogenic Center in OxazolinePhosphinooxazolineAllylic Alkylation, Heck Reaction wikipedia.orgsigmaaldrich.com

Comparison with DuPhos and Bisphospholanes

Strategies for Modifying (-)-Esphos for Enhanced Reactivity and Selectivity

The modification of a ligand's structure is a cornerstone of catalyst development, aiming to fine-tune its steric and electronic properties to improve performance for a specific substrate or reaction type. For (-)-Esphos, several strategies can be envisioned to enhance its reactivity and selectivity, drawing from general principles of ligand design. Research has suggested that structural optimization of (-)-Esphos could broaden its substrate scope, particularly for aromatic substrates where its performance is limited. vulcanchem.com

Key modification strategies include:

Altering Ring Size : Changing the length of the alkyl chain in the diamine backbone (e.g., from an ethylenediamine (B42938) to a propylenediamine backbone) would alter the bite angle of the resulting bisphosphine ligand. This modification directly impacts the geometry at the metal center and can influence both reactivity and enantioselectivity.

Introducing Substituents : Incorporating substituents onto the carbon backbone could introduce additional steric bulk, creating a more defined chiral pocket around the active site. This can lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Modification of the Phosphorus Substituents : The groups attached to the phosphorus atoms are arguably the most influential in determining the ligand's electronic and steric character.

Electronic Tuning : Replacing the phenyl groups on the phosphorus atoms with more electron-donating groups (e.g., cyclohexyl, tert-butyl) or electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) would modulate the electron density at the metal center. nih.gov Electron-rich ligands can promote oxidative addition, while electron-poor ligands can facilitate reductive elimination, allowing for the optimization of different steps in a catalytic cycle.

Steric Tuning : Increasing the steric bulk of the aryl or alkyl groups on the phosphorus (e.g., replacing phenyl with o-tolyl or naphthyl groups) can enhance enantioselectivity by creating a more sterically demanding environment that better differentiates between prochiral faces of a substrate.

Development of Monodentate Analogues : While (-)-Esphos is a bidentate ligand, its monodentate analogue, SEMI-ESPHOS, has also been synthesized. vulcanchem.com Creating a library of related monodentate ligands with varied steric and electronic properties offers an alternative approach. Although SEMI-ESPHOS itself showed low activity in the hydroformylation of vinyl acetate, further derivatization of this simpler scaffold could lead to highly effective ligands for other types of asymmetric transformations. vulcanchem.com

These strategies, which involve the systematic variation of the ligand's structural components, allow for the creation of a diverse library of ligands. High-throughput screening of these analogues can then identify catalysts with superior reactivity and selectivity for a desired chemical transformation.

Table 2: Potential Modification Strategies for (-)-Esphos
Modification StrategyTargeted ComponentExample ModificationExpected Outcome
Backbone ModificationChiral Diamine UnitVarying the alkyl bridge length (e.g., C2 to C3)Alter bite angle, influence coordination geometry
Electronic TuningPhosphorus SubstituentsReplace P-Ph with P-CyclohexylIncrease electron density on the metal center
Steric TuningPhosphorus SubstituentsReplace P-Ph with P-(o-Tolyl)Increase steric bulk to enhance enantioselectivity
Scaffold AlterationLigand DenticitySynthesize monodentate SEMI-ESPHOS derivativesExplore applications in different catalytic systems

Future Research Directions and Emerging Applications

Development of Novel (-)-Esphos Analogs with Further Tunable Chirality and Electronic Properties

The core structure of (-)-Esphos offers a robust platform for modification. Future research is directed towards the synthesis of new analogs where the ligand's steric and electronic properties can be systematically adjusted. The modular nature of diazaphospholidine synthesis allows for targeted alterations. researchgate.net

One approach involves modifying the backbone of the ligand, such as the diamine precursor, to introduce different steric environments around the metal center. This can influence the chiral pocket and, consequently, the enantioselectivity of the catalyzed reaction. researchgate.net Another key area is the modification of the substituents on the phosphorus atom. Altering these groups can significantly impact the ligand's electronic properties—its σ-donating and π-accepting capabilities—which are crucial for tuning the reactivity of the metal catalyst. mdpi.comamazon.com The goal is to create a library of (-)-Esphos derivatives, allowing for the fine-tuning of the catalyst to suit specific substrates and transformations.

Table 1: Potential Modifications for (-)-Esphos Analogs and Their Expected Effects

Modification SiteExample of ModificationPotential Effect on Ligand PropertiesTargeted Catalytic Improvement
Diamine BackboneIntroduction of bulky or rigid substituentsAlters the steric bulk and chiral pocketEnhanced enantioselectivity, substrate scope
N-Aryl/Alkyl GroupsSubstitution with electron-withdrawing or -donating groupsModulates electronic properties (Lewis basicity)Improved catalyst activity and stability
Phosphorus SubstituentsReplacement of phenyl groups with other aryl or alkyl groupsFine-tunes σ-donor/π-acceptor characteristicsControl over reaction rate and selectivity

Exploration of New Catalytic Transformations Beyond Current Scope

While (-)-Esphos has shown success in reactions like asymmetric hydroformylation, its application in a wider range of catalytic transformations remains a significant area for exploration. acs.org Researchers are investigating its potential in other important C-C and C-X bond-forming reactions. The unique electronic properties of diazaphospholidine ligands could enable novel reactivity not accessible with traditional phosphine (B1218219) or phosphite (B83602) ligands. lookchem.com

Future work will likely focus on applying (-)-Esphos and its new analogs to reactions such as:

Asymmetric C-H functionalization: A highly sought-after transformation for streamlined synthesis.

Enantioselective conjugate additions: Expanding the toolbox for creating complex chiral molecules.

Novel cycloaddition reactions: Building on the principles of organocatalysis but within a metal-catalyzed framework.

Dehydrogenative coupling reactions: Utilizing metal-ligand cooperation to forge new bonds in an atom-economical manner. mdpi.com

The discovery of new applications will not only highlight the versatility of the (-)-Esphos scaffold but also drive the development of more efficient synthetic routes to valuable chemical entities.

Immobilization of (-)-Esphos Ligands for Heterogeneous Catalysis and Recycling

A major drawback of homogeneous catalysts, including (-)-Esphos metal complexes, is the difficulty in separating them from the reaction products, which hinders catalyst recycling and can lead to product contamination. nih.gov Immobilizing the ligand onto a solid support transforms it into a heterogeneous catalyst, combining the high selectivity of a molecular catalyst with the practical advantages of a solid one. escholarship.org

Several strategies are being explored for the heterogenization of (-)-Esphos:

Covalent Tethering: Modifying the ligand with a functional handle that can be covalently attached to a solid support like silica, alumina, or a polymer resin. nih.govmdpi.com

Adsorption/Encapsulation: Physical adsorption onto high-surface-area materials or encapsulation within porous structures like metal-organic frameworks (MOFs). nih.govnih.gov

The challenge lies in achieving this immobilization without compromising the catalyst's activity and enantioselectivity. wikipedia.org A successful immobilization protocol would make processes using (-)-Esphos more cost-effective and environmentally friendly, a critical factor for industrial applications. nih.gov

Application in Flow Chemistry and Scalable Industrial Processes

Continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. syrris.combeilstein-journals.org The integration of (-)-Esphos-based catalysts into continuous flow reactors is a key area of future research. nih.gov

Flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. syrris.com When combined with immobilized (-)-Esphos catalysts (as discussed in 7.3), packed-bed reactors can be designed for continuous production over extended periods with minimal catalyst leaching. rsc.org This approach is particularly attractive for large-scale industrial synthesis, as it can reduce waste, lower operational costs, and provide a smaller manufacturing footprint. nih.govcambrex.com The development of robust, recyclable (-)-Esphos systems compatible with flow conditions is a critical step toward its broader industrial adoption.

Advanced Computational Design and Predictive Modeling for (-)-Esphos Derivatives

The rational design of new catalysts can be significantly accelerated by computational methods. Future research will increasingly leverage advanced computational tools to design and predict the performance of novel (-)-Esphos derivatives. biorxiv.org Techniques such as Density Functional Theory (DFT) can be used to model the transition states of catalytic cycles, providing insights into the origins of enantioselectivity and helping to predict how structural modifications to the ligand will affect its performance. ugm.ac.id

Furthermore, the rise of artificial intelligence (AI) and machine learning (ML) offers new possibilities for catalyst development. frontiersin.orguni-mainz.de By training models on existing experimental data, it may become possible to predict the optimal (-)-Esphos analog for a specific transformation without the need for extensive empirical screening. nih.govmdpi.com These predictive models can analyze complex structure-activity relationships, guiding synthetic efforts toward the most promising ligand candidates and accelerating the discovery process. nih.gov

Table 2: Computational and Predictive Modeling Techniques for (-)-Esphos Development

TechniqueApplication to (-)-Esphos ResearchPotential Outcome
Density Functional Theory (DFT)Modeling reaction mechanisms and transition states.Understanding sources of selectivity; predicting effects of ligand modification. ugm.ac.id
Molecular Dynamics (MD)Simulating catalyst-substrate interactions and conformational flexibility.Insight into dynamic behavior and binding modes. uni-mainz.de
Machine Learning (ML) / AIDeveloping quantitative structure-activity relationship (QSAR) models.Predicting catalyst performance; identifying optimal ligand structures from a virtual library. frontiersin.orgnih.gov

Utilization of Cutting-Edge Spectroscopic and In-Situ Monitoring Techniques for Deeper Mechanistic Elucidation

A thorough understanding of the reaction mechanism is paramount for optimizing any catalytic system. The application of advanced spectroscopic techniques for in-situ and operando monitoring of reactions catalyzed by (-)-Esphos complexes is a crucial future direction. These methods allow researchers to observe the catalyst at work, identifying key intermediates and determining rate-limiting steps in real-time.

Techniques that are poised to make an impact include:

High-Pressure Infrared (HP-IR) and NMR Spectroscopy: To study the catalyst structure and behavior under actual reaction conditions, particularly for processes like hydroformylation. researchgate.netuni-regensburg.de

Advanced Mass Spectrometry Techniques: To detect and characterize transient catalytic species.

Synchrotron-based X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of the metal center throughout the catalytic cycle.

By combining the data from these cutting-edge analytical tools, a more complete picture of the catalytic cycle can be constructed, enabling the rational design of more efficient and robust catalysts based on the (-)-Esphos framework. acs.orgfrontiersin.org

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